6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one
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Overview
Description
6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones. Chromenones are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a bromine atom at the 6th position and a 3,4-dimethoxyphenyl group at the 2nd position of the chromenone core.
Mechanism of Action
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . The SM coupling reaction involves the interaction of the compound with a metal catalyst, typically palladium .
Mode of Action
In the context of SM coupling, the compound may undergo oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, the transfer of formally nucleophilic organic groups from boron to palladium, may also occur .
Biochemical Pathways
In the context of sm coupling, the compound participates in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Similar compounds, such as boronic acids and their esters, are known to be only marginally stable in water , which could impact their bioavailability.
Result of Action
In the context of sm coupling, the compound contributes to the formation of new carbon-carbon bonds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the pH level can significantly influence the rate of reaction of similar compounds . Additionally, the compound’s stability may be affected by its exposure to water .
Biochemical Analysis
Biochemical Properties
The nature of these interactions often involves binding to active sites or allosteric sites, influencing the function of these biomolecules .
Cellular Effects
Related compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It’s common for the effects of similar compounds to vary with dosage, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one typically involves the following steps:
Aldol Condensation: The 3,4-dimethoxyphenyl group can be introduced via an aldol condensation reaction between 3,4-dimethoxybenzaldehyde and a suitable chromenone precursor.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and aldol condensation reactions, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromenone core to chromanone or other reduced forms.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
Oxidation: Quinones or other oxidized derivatives.
Reduction: Chromanone or other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with a quinoline core instead of chromenone.
5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone: Similar in having bromine and methoxy groups but with a benzoquinone core.
Uniqueness
6-bromo-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
6-bromo-2-(3,4-dimethoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4/c1-20-15-5-3-10(7-17(15)21-2)16-9-13(19)12-8-11(18)4-6-14(12)22-16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAYBGFNXBCAEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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